molecular formula C17H24N2O5S B2890811 N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 899968-38-8

N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2890811
CAS No.: 899968-38-8
M. Wt: 368.45
InChI Key: ZMEWPTLWZZXQOI-UHFFFAOYSA-N
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Description

N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with the molecular formula C17H24N2O5S and a molecular weight of 368.45 g/mol. This compound features a benzo[d][1,3]dioxole moiety, which is a common structural motif in various bioactive molecules, and a sulfamoyl group, which is known for its role in medicinal chemistry.

Preparation Methods

The synthesis of N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core and the introduction of the sulfamoyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group, using reagents like alkyl halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: The sulfamoyl group is known for its potential in drug design, particularly in the development of inhibitors for various enzymes.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites, while the benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide include:

  • N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxylate
  • N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-sulfonamide

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the benzo[d][1,3]dioxole moiety and the sulfamoyl group in this compound makes it distinct in its applications and mechanisms of action.

Properties

IUPAC Name

N-[2-[(2-methylcyclohexyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-12-4-2-3-5-14(12)19-25(21,22)9-8-18-17(20)13-6-7-15-16(10-13)24-11-23-15/h6-7,10,12,14,19H,2-5,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEWPTLWZZXQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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